molecular formula C14H10Br2Cl3N3O2S B11987453 5-Bromo-N-(1-(3-(4-bromophenyl)thioureido)-2,2,2-trichloroethyl)furan-2-carboxamide CAS No. 303062-12-6

5-Bromo-N-(1-(3-(4-bromophenyl)thioureido)-2,2,2-trichloroethyl)furan-2-carboxamide

Cat. No.: B11987453
CAS No.: 303062-12-6
M. Wt: 550.5 g/mol
InChI Key: IQSLFQMBTQBTTF-UHFFFAOYSA-N
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Description

5-Bromo-N-(1-(3-(4-bromophenyl)thioureido)-2,2,2-trichloroethyl)furan-2-carboxamide is a complex organic compound that features a furan ring, bromophenyl group, and thioureido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(1-(3-(4-bromophenyl)thioureido)-2,2,2-trichloroethyl)furan-2-carboxamide typically involves multiple steps. One common method includes the reaction of 5-bromo-2-furoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-(3-(4-bromophenyl)thioureido)-2,2,2-trichloroethane under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring.

    Reduction: Reduction reactions can occur at the bromophenyl group.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Reduced forms of the bromophenyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its interactions with various biomolecules can provide insights into cellular processes and pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties can enhance the performance of various products.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(1-(3-(4-bromophenyl)thioureido)-2,2,2-trichloroethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The thioureido moiety can form hydrogen bonds with proteins, affecting their function. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, further modulating their activity. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)furan-2-carboxamide
  • 5-(4-Bromophenyl)furan-2-carbonitrile
  • N-(5-(4-Bromophenyl)-furan-2-ylmethylene)-N’-phenyl-hydrazine

Uniqueness

Compared to similar compounds, 5-Bromo-N-(1-(3-(4-bromophenyl)thioureido)-2,2,2-trichloroethyl)furan-2-carboxamide stands out due to its unique combination of functional groups. The presence of both the thioureido and trichloroethyl moieties provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

CAS No.

303062-12-6

Molecular Formula

C14H10Br2Cl3N3O2S

Molecular Weight

550.5 g/mol

IUPAC Name

5-bromo-N-[1-[(4-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]furan-2-carboxamide

InChI

InChI=1S/C14H10Br2Cl3N3O2S/c15-7-1-3-8(4-2-7)20-13(25)22-12(14(17,18)19)21-11(23)9-5-6-10(16)24-9/h1-6,12H,(H,21,23)(H2,20,22,25)

InChI Key

IQSLFQMBTQBTTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=CC=C(O2)Br)Br

Origin of Product

United States

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